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  • Product: N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine
  • CAS: 1041535-26-5

Core Science & Biosynthesis

Foundational

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine physical and chemical properties

Executive Summary & Chemical Identity As drug discovery and agrochemical development increasingly rely on halogenated heterocycles, N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 1041535-26-5) [1] has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As drug discovery and agrochemical development increasingly rely on halogenated heterocycles, N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 1041535-26-5) [1] has emerged as a highly specialized building block. This compound is a structurally elaborated derivative of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a well-known precursor to the broad-spectrum fungicide fluazinam[2]. By introducing an N-butyl chain at the 2-amino position, scientists can finely tune the molecule's lipophilicity, steric profile, and receptor-binding kinetics, making it a valuable asset in custom synthesis and structure-activity relationship (SAR) campaigns.

Structural & Electronic Properties: The Causality of Design

The molecular architecture of this compound is not accidental; it is a masterclass in rational chemical design. As an application scientist, understanding the "why" behind each functional group is critical for predicting its behavior in biological assays and synthetic pathways:

  • The Pyridine Core: Acts as a rigid, aromatic scaffold that provides predictable geometry and hydrogen-bonding capabilities (via the pyridine nitrogen).

  • 5-Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful electron-withdrawing group (EWG). Its primary function is twofold: it drastically increases the lipophilicity of the molecule (enhancing cell membrane permeability) and provides a metabolic shield against cytochrome P450-mediated oxidation, a common degradation pathway in vivo [2].

  • 3-Chloro (-Cl) Group: Positioned ortho to the amine, the chlorine atom exerts an inductive electron-withdrawing effect, significantly lowering the basicity (pKa) of the adjacent amine. Furthermore, it creates a steric shield that locks the N-butyl group into specific conformations, which is often critical for fitting into tight enzymatic pockets.

  • 2-(N-butylamino) Group: The addition of a four-carbon aliphatic chain increases the hydrophobic surface area. This modification allows the molecule to anchor deeply into lipophilic target sites, modulating both pharmacodynamics and aqueous solubility.

SPR_Analysis Core Pyridine Scaffold (Core Framework) CF3 5-Trifluoromethyl (-CF3) ↑ Lipophilicity, ↑ Metabolic Stability Core->CF3 Cl 3-Chloro (-Cl) Steric Shielding, ↓ Amine Basicity Core->Cl Butyl 2-(N-butylamino) ↑ Hydrophobic Pocket Binding Core->Butyl App Agrochemical & Pharma Applications (Optimized Binding & ADME) CF3->App Cl->App Butyl->App

Fig 1. Influence of functional groups on the physicochemical profile and applications.

Quantitative Physicochemical Data

To facilitate integration into computational models and formulation studies, the core physicochemical properties are summarized below. Data is synthesized from structural analogs and computational chemistry databases [3].

PropertyValueMethod / Causality
CAS Registry Number 1041535-26-5Registry Identification
Molecular Formula C10H12ClF3N2Elemental Composition
Molecular Weight 252.66 g/mol Optimal for Lipinski's Rule of 5
Topological Polar Surface Area ~38.9 ŲLow TPSA indicates high membrane permeability
Predicted LogP 4.2 – 4.8High lipophilicity driven by -CF3 and N-butyl groups
Hydrogen Bond Donors 1N-H group available for receptor interactions
Hydrogen Bond Acceptors 4Pyridine N and F atoms
Rotatable Bonds 4Confers flexibility to the N-butyl chain

Synthesis Workflow: Regioselective SNAr Protocol

The synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine relies on a Nucleophilic Aromatic Substitution (SNAr). The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, possesses two chlorine atoms. However, the C-2 position is highly activated by the adjacent electronegative pyridine nitrogen and the para-positioned -CF3 group. This electronic environment stabilizes the intermediate Meisenheimer complex, ensuring strict regioselectivity at C-2 over C-3.

Experimental Methodology

Self-Validating System: This protocol is designed to be self-monitoring. The distinct polarity shift between the dichloro starting material and the N-butylated product allows for unambiguous tracking via Thin-Layer Chromatography (TLC) or LC-MS.

  • Preparation of the Electrophile: Dissolve 1.0 equivalent of 2,3-dichloro-5-(trifluoromethyl)pyridine in a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF). Causality: DMF stabilizes the highly polar transition state of the SNAr reaction, accelerating the rate of substitution.

  • Nucleophile & Base Addition: Add 1.2 equivalents of n-butylamine, followed by 1.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with n-butylamine for the electrophilic center.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C under an inert atmosphere (N2 or Argon) for 6–8 hours. Causality: Despite the electronic activation at C-2, the steric bulk of the adjacent C-3 chlorine necessitates thermal energy to overcome the activation barrier and drive the formation of the Meisenheimer complex.

  • Reaction Monitoring: Sample the reaction every 2 hours using LC-MS. The reaction is deemed complete when the starting material peak is consumed and a single product mass [M+H]+ of 253 is dominant.

  • Aqueous Work-Up: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Subject the crude residue to flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure product.

SNAr_Synthesis SM 2,3-dichloro-5-(CF3)pyridine (Activated Electrophile) Int Meisenheimer Complex (Transition State) SM->Int Nucleophilic Attack at C-2 Nuc n-Butylamine (Nucleophile) Nuc->Int Donates Electron Pair Cond Base (DIPEA) / Heat (HCl Scavenging) Cond->Int Facilitates Formation Prod Target Product (CAS: 1041535-26-5) Int->Prod Loss of Chloride Leaving Group

Fig 2. Regioselective SNAr synthesis pathway targeting the C-2 position.

Applications in Drug Development and Agrochemicals

The parent compound is a foundational intermediate. By alkylating the amine with a butyl group, the resulting compound serves as an advanced intermediate for:

  • Next-Generation Fungicides: Similar to fluazinam, which uncouples mitochondrial oxidative phosphorylation, the N-butyl derivative can be used to synthesize analogs with altered soil half-lives and enhanced leaf-penetration profiles.

  • Kinase Inhibitors: In oncology, halogenated aminopyridines are frequently utilized as hinge-binding motifs. The N-butyl chain can be directed toward the solvent-exposed region of the kinase domain to improve isoform selectivity.

Safety, Handling, & Environmental Impact

Halogenated pyridines require stringent handling protocols. The incorporation of the -CF3 and -Cl groups increases the environmental persistence of the molecule.

  • Toxicity: Aminopyridines are generally classified as acute oral toxins and skin irritants. The N-butyl variant must be handled within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • Storage: Store under an inert gas (Argon) at 2–8 °C to prevent gradual oxidative degradation of the secondary amine.

References
  • PubChem - 3-Chloro-5-(trifluoromethyl)-2-pyridinamine (CID 607248). National Center for Biotechnology Information. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Incorporating N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine into Pharmaceutical Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and self-validating synthetic protocols for lead optimization. Scientif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and self-validating synthetic protocols for lead optimization.

Scientific Rationale & Structural Causality

In the later stages of pharmaceutical lead optimization, modulating a drug candidate's physicochemical profile without losing target affinity is a primary challenge. N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 1041535-26-5) is a highly specialized secondary aminopyridine fragment designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities[1].

The incorporation of this fragment into a larger molecular scaffold (e.g., quinolines, imidazopyridines, or pyrimidines) leverages three distinct structural features, each with a specific causal effect on the resulting drug candidate[2][3]:

  • The 5-(Trifluoromethyl) Group: The −CF3​ moiety is a powerful electron-withdrawing group (EWG) that significantly increases the lipophilicity of the molecule while simultaneously acting as a metabolic shield. By occupying the 5-position of the pyridine ring, it blocks cytochrome P450-mediated oxidative metabolism, thereby increasing the biological half-life of the compound[4].

  • The 3-Chloro Substituent: The chlorine atom provides critical steric bulk adjacent to the amine. This sterically locks the conformation of the N-aryl bond, reducing the entropic penalty upon binding to the target protein. Furthermore, the electron-withdrawing nature of the chlorine atom, combined with the −CF3​ group, drastically reduces the basicity of the pyridine nitrogen, which is a proven strategy for mitigating hERG toxicity and improving membrane permeability[2].

  • The N-butyl Chain: Unlike primary aminopyridines, the N-butyl secondary amine provides a flexible, lipophilic tail. In structure-based drug design (SBDD), this chain is utilized to probe and occupy deep, hydrophobic allosteric pockets or the hinge region of kinase domains, enhancing binding affinity through favorable van der Waals interactions[4].

Physicochemical Profiling

Understanding the baseline metrics of this fragment is essential for predicting its impact on the parent scaffold. Below is a summary of its key physicochemical properties.

PropertyValue / EstimateCausality / Implication for Lead Optimization
Molecular Formula C10​H12​ClF3​N2​ Defines the mass contribution to the final drug candidate.
Molecular Weight 252.66 g/mol Adds moderate weight; must be balanced against the "Rule of 5".
LogP (Estimated) 3.8 - 4.2High lipophilicity drives membrane permeability and hydrophobic pocket binding but may require formulation optimization for aqueous solubility.
H-Bond Donors 0 (Once coupled)As a secondary amine, coupling it to a scaffold removes its only H-bond donor, increasing passive permeability.
H-Bond Acceptors 3The pyridine nitrogen and halogens can act as weak acceptors, facilitating target engagement.
Amine Nucleophilicity Very LowThe dual EWGs (Cl, CF3​ ) make the amine highly electron-deficient, necessitating transition-metal catalysis for coupling[3].

Mechanistic Workflow: The Lead Optimization Cycle

The integration of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine into a drug scaffold is an iterative process. The diagram below illustrates the logical relationship between the synthetic incorporation of the fragment and the resulting multiparametric optimization of the lead candidate.

LeadOptimization cluster_0 Physicochemical & Structural Modulation Hit Initial Hit Compound (Sub-optimal PK/PD) Frag Incorporate Fragment: N-butyl-3-chloro-5-(CF3)pyridin-2-amine Hit->Frag Coupling Buchwald-Hartwig Cross-Coupling Frag->Coupling Lipophilicity Hydrophobic Pocket Binding (N-butyl chain) SAR SAR & ADME Profiling (In vitro / In vivo) Lipophilicity->SAR Metabolism Metabolic Stability (CF3 blocks oxidation) Metabolism->SAR Sterics Conformational Locking (Cl Steric Bulk) Sterics->SAR Coupling->Lipophilicity Coupling->Metabolism Coupling->Sterics SAR->Frag Iterative Refinement Lead Optimized Lead Candidate (Enhanced Efficacy & Half-life) SAR->Lead

Figure 1: Logical workflow demonstrating the causal effects of incorporating the fluorinated aminopyridine fragment into a lead optimization cycle.

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

Because the amine nitrogen in N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is highly deactivated by the adjacent electron-withdrawing groups, standard Nucleophilic Aromatic Substitution ( SN​Ar ) is generally ineffective. Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory methodology[3][5].

The following protocol is designed as a self-validating system, ensuring that experimental failures can be diagnosed in real-time.

Materials & Reagents
  • Amine: N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl bromide or chloride scaffold (1.0 equiv)

  • Catalyst: Pd2​(dba)3​ (0.05 equiv)

  • Ligand: BrettPhos or RuPhos (0.10 equiv). Causality: These specific biaryl phosphine ligands are strictly required for secondary amines to prevent β -hydride elimination from the N-butyl chain and to overcome the severe steric hindrance of the 3-chloro group[2].

  • Base: Sodium tert-butoxide ( NaOtBu ) or Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv). Causality: Use NaOtBu for maximum reactivity; substitute with Cs2​CO3​ if the parent scaffold contains base-sensitive functional groups (e.g., esters).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M).

Step-by-Step Methodology

Step 1: System Preparation and Degassing (Critical)

  • In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the aryl halide scaffold, N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine, the base, and the ligand.

  • Seal the vessel and perform three cycles of vacuum/nitrogen backfill.

  • Add the anhydrous solvent via syringe.

  • Sparge the solution with argon or nitrogen for 10 minutes.

  • Validation Check: The solution should remain clear or slightly turbid depending on base solubility. If the solution turns black immediately upon solvent addition, oxygen is present, and the Pd catalyst will prematurely decompose.

Step 2: Catalyst Introduction and Reaction Execution

  • Briefly open the vessel under a positive flow of nitrogen and add the Pd2​(dba)3​ catalyst.

  • Reseal and heat the reaction mixture to 90–110 °C using an oil bath or heating block for 12–18 hours.

  • Causality: The high temperature is required to facilitate the oxidative addition of deactivated heteroaryl halides and to drive the reductive elimination step, which is sterically hindered by the 3-chloro group.

Step 3: In-Process Control (IPC) via LC-MS

  • After 4 hours, withdraw a 10 μL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Self-Validation Logic:

    • Scenario A (Success): Disappearance of the aryl halide mass; appearance of the product mass.

    • Scenario B (Dehalogenation): Appearance of the reduced aryl scaffold ( Ar−H ). This indicates moisture in the system or that the reductive elimination is too slow (consider switching from RuPhos to BrettPhos).

    • Scenario C (No Reaction): Both starting materials remain. Indicates catalyst poisoning or insufficient temperature.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation Check: The isolated mass must be weighed. A mass balance of <50% combined with a successful LC-MS profile indicates the product is either highly volatile (unlikely for this MW) or was lost to the aqueous layer (check aqueous layer pH; the product is weakly basic and may protonate in acidic conditions).

Summary of Pharmacokinetic Implications

When N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is successfully coupled to a lead scaffold, researchers should anticipate the following shifts in the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Decreased Clearance ( Clint​ ): The trifluoromethyl group effectively shuts down primary sites of oxidative metabolism, leading to a longer half-life in human liver microsomes (HLM)[6].

  • Increased Volume of Distribution ( Vd​ ): The addition of the lipophilic N-butyl chain drives the molecule into tissue compartments, which is highly beneficial for targets located in the central nervous system (CNS) or deep tissue beds.

  • Target Selectivity: The rigid, sterically encumbered nature of the 3-chloro-pyridin-2-amine linkage often results in steep Structure-Activity Relationship (SAR) cliffs. While this can make initial binding difficult, it ultimately drives high kinase/target selectivity by exploiting exact geometric tolerances in the binding pocket[7].

References

  • Nilsen, A., et al. "Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers." Journal of Medicinal Chemistry, National Institutes of Health, [Link]6]

  • Lemaire, W., et al. "Antimalarial Lead-Optimization Studies on a 2,6-Imidazopyridine Series within a Constrained Chemical Space To Circumvent Atypical Dose–Response Curves against Multidrug Resistant Parasite Strains." Journal of Medicinal Chemistry, ACS Publications, [Link]2]

  • Dutta, S., et al. "Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound." National Institutes of Health, [Link]3]

  • Ruiz-Castillo, P., and Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, ACS Publications, [Link]5]

  • Gomes, P. S., et al. "Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease." Universidade de São Paulo, [Link]7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine. By addressing the thermodynamic and kinetic variables of this specific nucleophilic aromatic substitution (SNAr), this guide provides actionable, self-validating solutions to common experimental bottlenecks.

Mechanistic Overview & Regioselectivity

The synthesis relies on the reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and n-butylamine . A common question is why the amine selectively attacks the 2-position rather than the 3-position.

The regioselectivity is governed by the stabilization of the intermediate Meisenheimer complex. The highly electronegative pyridine nitrogen exerts a strong electron-withdrawing effect. When the nucleophile attacks the 2-position, the resulting negative charge in the transition state can be delocalized directly onto the pyridine nitrogen, providing immense thermodynamic stability. Furthermore, the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position acts synergistically to increase the electrophilicity of the ring[1]. Consequently, the 2-chloro leaving group is highly labile, whereas the 3-chloro group remains largely inert under mild conditions.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve yield and purity issues based on LC-MS / GC-MS data.

Troubleshooting_Workflow Start Reaction Yield < 80% Analyze Analyze via LC-MS / GC-MS Start->Analyze Unreacted High Unreacted SM (Incomplete Conversion) Analyze->Unreacted Hydrolysis [Target - 55] Peak Detected (2-Hydroxy Byproduct) Analyze->Hydrolysis OverReact [Target + 37] Peak Detected (Di-substitution) Analyze->OverReact Sol1 Increase Base Eq. or Seal Vessel Unreacted->Sol1 Volatility/Acid Issue Sol2 Use Anhydrous Solvents & N2 Atmosphere Hydrolysis->Sol2 Moisture Issue Sol3 Lower Temp to 50°C & Control Amine Eq. OverReact->Sol3 Kinetic Issue

Workflow for diagnosing and resolving low yield in SNAr amination of 2,3-dichloro-5-(CF3)pyridine.

Troubleshooting FAQs

Q1: My reaction stalls at 50-60% conversion, and TLC shows unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine. How do I push it to completion? A1: This is typically caused by either nucleophile depletion via volatility or insufficient acid scavenging. n-Butylamine has a boiling point of ~78 °C. If you run the reaction at 80 °C in an open reflux system, the amine will vaporize. Additionally, the SNAr reaction generates one equivalent of HCl. If you only use 1.0 equivalent of n-butylamine, the generated HCl protonates the remaining amine, rendering it non-nucleophilic. Solution: Use 1.1 equivalents of n-butylamine combined with 2.0 equivalents of a non-nucleophilic inorganic base (such as Cs2CO3) in a sealed tube to prevent amine escape and effectively scavenge the HCl[2].

Q2: LC-MS analysis shows a major byproduct with a mass of [Target - 55] Da. What is this and how do I suppress it? A2: A mass reduction of ~55 Da (or [SM - 18] relative to the starting material) indicates the formation of 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine. This hydrolysis byproduct forms when trace water in your solvent or hygroscopic base acts as a competing nucleophile. Because the 2-chloro position is highly activated, even small amounts of moisture will cause hydrolysis. Solution: Switch to strictly anhydrous polar aprotic solvents (e.g., anhydrous DMF or NMP), dry your inorganic bases in an oven prior to use, and run the reaction under a strict nitrogen or argon atmosphere.

Q3: I am observing a secondary peak with a mass of [Target + 37] Da. How do I prevent this over-reaction? A3: A mass increase of ~37 Da corresponds to the displacement of the second chlorine atom, yielding the di-substituted byproduct N2,N3-dibutyl-5-(trifluoromethyl)pyridine-2,3-diamine. While the 3-position is significantly less reactive, applying excessive heat (>80 °C) alongside a large excess of the amine will force the second substitution. Solution: Strictly control the internal reaction temperature between 50–60 °C and limit the n-butylamine stoichiometry to a maximum of 1.1–1.2 equivalents.

Optimized Experimental Protocol

To ensure a self-validating and reproducible system, follow this optimized methodology utilizing an auxiliary base to maximize the atom economy of the primary amine[3].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with N2 gas for 5 minutes.

  • Reagent Loading: Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq, 10.0 mmol, 2.16 g) and dissolve in anhydrous DMF (15 mL).

  • Base Addition: Add finely powdered, oven-dried Cs2CO3 (2.0 eq, 20.0 mmol, 6.52 g) to the stirring solution.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add n-butylamine (1.1 eq, 11.0 mmol, 0.80 g / 1.09 mL). Note: Dropwise addition prevents localized exothermic spikes that could trigger di-substitution.

  • Reaction Execution: Attach a reflux condenser, seal the system under a N2 balloon, and heat the oil bath to 60 °C. Stir vigorously for 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 8:2) or GC-MS. The reaction is deemed complete when the starting material peak is <1%.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold deionized water (50 mL) to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification Wash: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL) to completely partition and remove residual DMF, followed by a final brine wash (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine as a high-purity solid/oil.

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the resulting yield profile, demonstrating why anhydrous DMF and Cs2CO3 at 60 °C is the optimal environment.

SolventBaseTemp (°C)Amine (eq)Conversion (%)Target Yield (%)Di-substitution (%)Hydrolysis (%)
EtOH (95%)None801.15540<115
DMFK2CO3803.010075205
NMPDIPEA601.2>99892<1
DMF (Anhydrous) Cs2CO3 60 1.1 >99 92 <1 <1

References

  • Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd. Available at:[Link]

  • WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists. Google Patents.
  • AU2012311061B2 - Amide compounds, compositions and applications thereof. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Benzovindiflupyr and Other Leading Fungicides

A Technical Guide for Researchers in Plant Pathology and Crop Protection This guide provides an in-depth comparative analysis of the fungicidal efficacy of Benzovindiflupyr (CAS 1041535-26-5), a potent succinate dehydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Plant Pathology and Crop Protection

This guide provides an in-depth comparative analysis of the fungicidal efficacy of Benzovindiflupyr (CAS 1041535-26-5), a potent succinate dehydrogenase inhibitor (SDHI). We will objectively evaluate its performance against a selection of commercially available fungicides from both the SDHI and Quinone outside Inhibitor (QoI) classes. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering a technical foundation for informed decision-making in fungicide selection and application strategies.

Introduction: The Role of Succinate Dehydrogenase Inhibitors in Fungal Respiration

Benzovindiflupyr, also known by its trade name Solatenol, is a broad-spectrum foliar fungicide belonging to the pyrazole-carboxamide chemical class.[1] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi.[2] The SDH enzyme, also known as Complex II, plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the respiratory chain.[3][4] By blocking the activity of SDH, Benzovindiflupyr effectively disrupts fungal respiration, leading to a cessation of energy production and ultimately, fungal cell death.[1][2]

This guide will compare the in vitro efficacy of Benzovindiflupyr with other fungicides that target the same pathway (SDHIs: Fluxapyroxad and Boscalid) and a different, yet also critical, respiratory pathway (QoIs: Azoxystrobin and Pyraclostrobin). This comparative approach will provide a comprehensive understanding of Benzovindiflupyr's relative potency and spectrum of activity.

Comparative Efficacy: A Quantitative Analysis

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth in vitro. A lower EC50 value indicates higher potency. The following table summarizes the reported EC50 values for Benzovindiflupyr and a selection of other fungicides against various economically important fungal pathogens.

FungicideChemical Class (FRAC Code)PathogenEC50 (µg/mL)Reference
Benzovindiflupyr SDHI (7)Corynespora cassiicola0.69 ± 0.44[5]
Alternaria alternata0.63[6]
Sclerotinia sclerotiorum0.011[7]
Fusarium asiaticum (mycelial growth)>50[8]
Fusarium asiaticum (spore germination)1.84[8]
Fluxapyroxad SDHI (7)Sclerotinia sclerotiorum0.021 - 0.095[9]
Zymoseptoria tritici0.07 - 0.33[10]
Boscalid SDHI (7)Sclerotinia sclerotiorum0.0383 - 1.23[9]
Alternaria alternata0.265 - >100[11]
Botrytis cinerea<1 - >50[12]
Azoxystrobin QoI (11)Sclerotinia sclerotiorum0.1127 - 0.6163[13]
Alternaria solani0.011 - 3.400[14][15]
Colletotrichum spp.<0.6 - >100[16]
Pyraclostrobin QoI (11)Sclerotium rolfsii0.0291 - 1.0871[17]
Sclerotinia sclerotiorum0.0124 - 0.6324[18]

Analysis of Efficacy Data:

The data presented in the table highlight the high potency of Benzovindiflupyr against Sclerotinia sclerotiorum, with an exceptionally low EC50 value of 0.011 µg/mL.[7] Its efficacy against Corynespora cassiicola and Alternaria alternata is also noteworthy.[5][6] When compared to other SDHI fungicides, Benzovindiflupyr demonstrates comparable or, in some cases, superior activity. For instance, its EC50 against S. sclerotiorum is lower than the reported ranges for both Fluxapyroxad and Boscalid.[7][9] It is important to note the significant variability in EC50 values for Boscalid against Alternaria alternata and Botrytis cinerea, which may indicate the presence of resistant isolates.[11][12]

Compared to the QoI fungicides, Azoxystrobin and Pyraclostrobin, Benzovindiflupyr's efficacy is within a similar range for pathogens like Sclerotinia sclerotiorum. However, the emergence of resistance to QoI fungicides is a well-documented concern, as evidenced by the wide range of EC50 values for Azoxystrobin against Alternaria solani and Colletotrichum spp.[14][15][16] This underscores the importance of rotating fungicides with different modes of action, such as SDHIs like Benzovindiflupyr, to manage fungicide resistance.

Mechanism of Action: Targeting the Fungal Powerhouse

As an SDHI fungicide, Benzovindiflupyr's primary target is the succinate dehydrogenase enzyme complex within the fungal mitochondria. This enzyme is a key player in the production of adenosine triphosphate (ATP), the cell's main energy currency.[1] The following diagram illustrates the fungal mitochondrial electron transport chain and the specific site of action for SDHI and QoI fungicides.

Fungal Mitochondrial Electron Transport Chain cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix cluster_3 Fungicide Inhibition Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) Complex_I->UQ e- H_ion_I H+ Complex_I->H_ion_I Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Succinate Succinate Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- H_ion_III H+ Complex_III->H_ion_III Complex_IV Complex IV (Cytochrome c Oxidase) O2 O2 Complex_IV->O2 e- H_ion_IV H+ Complex_IV->H_ion_IV UQ->Complex_III e- Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H2O O2->H2O H_ion_I->ATP_Synthase H_ion_III->ATP_Synthase H_ion_IV->ATP_Synthase NADH NADH NAD NAD+ NADH->NAD Fumarate Fumarate Succinate->Fumarate ADP ADP + Pi SDHI SDHI Fungicides (e.g., Benzovindiflupyr) SDHI->Complex_II QoI QoI Fungicides (e.g., Azoxystrobin) QoI->Complex_III

Caption: Inhibition sites of SDHI and QoI fungicides in the fungal respiratory chain.

By binding to the ubiquinone-binding site of Complex II, Benzovindiflupyr prevents the transfer of electrons from succinate to ubiquinone, thereby halting the electron transport chain and ATP synthesis.[1] This targeted action provides a high degree of selectivity against fungal pathogens while minimizing effects on the host plant.

Experimental Protocol: In Vitro Fungicide Efficacy Assay

To ensure the trustworthiness and reproducibility of the efficacy data, a standardized and self-validating experimental protocol is essential. The following is a detailed methodology for determining the EC50 value of a fungicide against a filamentous fungus using a mycelial growth inhibition assay.

Objective: To determine the concentration of a test fungicide that inhibits 50% of the mycelial growth of a target fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Test fungicide (e.g., Benzovindiflupyr)

  • Solvent for fungicide (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

  • Cork borer (5 mm diameter)

  • Digital caliper or ruler

Experimental Workflow:

Fungicide Efficacy Assay Workflow cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Data Collection cluster_3 Data Analysis A Prepare fungicide stock solutions in DMSO B Prepare amended PDA medium with a range of fungicide concentrations A->B C Pour amended and control PDA into sterile Petri dishes B->C E Inoculate the center of each Petri dish with a mycelial plug C->E D Obtain mycelial plugs from the edge of an actively growing fungal culture D->E F Incubate plates at optimal temperature for fungal growth E->F G Measure colony diameter at regular intervals until the control plate is fully grown F->G H Calculate the percentage of mycelial growth inhibition G->H I Perform probit or log-logistic regression to determine the EC50 value H->I

Caption: Step-by-step workflow for the in vitro fungicide efficacy assay.

Detailed Procedure:

  • Preparation of Fungicide Stock Solutions:

    • Accurately weigh the test fungicide and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). The use of a solvent is necessary for fungicides that are not readily soluble in water.

    • Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of working concentrations. The final concentration of DMSO in the medium should not exceed a level that affects fungal growth (typically <1% v/v).

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Allow the autoclaved PDA to cool to approximately 50-55°C in a water bath. This temperature is crucial to prevent both solidification of the agar and degradation of the fungicide.

    • Add the appropriate volume of each fungicide working solution to individual flasks of molten PDA to achieve the desired final concentrations. A control plate containing only the solvent (at the same concentration as in the treated plates) must be included to account for any potential effects of the solvent on fungal growth.

  • Inoculation:

    • Using a sterile cork borer, take 5 mm diameter mycelial plugs from the actively growing edge of a 5-7 day old culture of the target fungus. The use of actively growing mycelium ensures vigorous and uniform growth in the assay.

    • Place a single mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation and Data Collection:

    • Seal the Petri dishes with parafilm to prevent contamination and dehydration.

    • Incubate the plates in the dark at the optimal growth temperature for the specific fungal pathogen (e.g., 25°C).

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Perform a probit or log-logistic regression analysis on the dose-response data to calculate the EC50 value. This statistical approach provides a robust and accurate estimation of the fungicide's potency.

Conclusion and Future Perspectives

Benzovindiflupyr has demonstrated significant in vitro efficacy against a range of important plant pathogenic fungi. Its potent inhibition of the succinate dehydrogenase enzyme makes it a valuable tool for disease management, particularly in the context of increasing resistance to other fungicide classes. The comparative data presented in this guide indicate that Benzovindiflupyr is a highly effective SDHI fungicide with performance comparable or superior to other fungicides in its class.

For researchers and drug development professionals, Benzovindiflupyr represents a promising molecule for further investigation and development. Future research should focus on expanding the comparative efficacy studies to a wider range of pathogens and conducting field trials to validate the in vitro findings under real-world conditions. Additionally, ongoing monitoring for the development of resistance to Benzovindiflupyr is crucial for ensuring its long-term effectiveness as a key component of integrated disease management strategies.

References

  • Benzovindiflupyr - Active Ingredient Page - Chemical Warehouse. (2024, August 15).
  • Benzovindiflupyr. (2015, October). Minnesota Department of Agriculture.
  • BenchChem Technical Support Team. (2025, December). Comparative Efficacy of Fluxapyroxad and Boscalid Against Sclerotinia sclerotiorum. Benchchem.
  • Birchler, A., et al. (2023, October 15).
  • Public release summary on the evaluation of the new active Benzovindiflupyr in the product Elatus Ace Fungicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
  • Bayer Crop Science. (2025, March 14). Fungicide Modes of Action.
  • Kim, Y., & Lee, C. (2020, March 31). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.
  • An In-depth Technical Guide on the Function of Succinate Dehydrogenase in Fungi. (2025). Benchchem.
  • Frequency distribution of azoxystrobin EC 50 values for 105 isolates of... - ResearchGate. (n.d.).
  • Distributions of EC 50 values of boscalid (A), fluopyram (B),... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Distribution of boscalid (A) and fluxapyroxad (B) EC50 values (ppm) in... - ResearchGate. (n.d.).
  • Zhu, J., et al. (2021, November 9). The Bioactivity and Efficacy of Benzovindiflupyr Against Corynespora cassiicola, the Causal Agent of Cucumber Corynespora Leaf Spot. Plant Disease - APS Journals.
  • Baseline Sensitivity to Benzovindiflupyr of Alternaria alternata Isolates Exposed to SDHI Fungicides in Pistachio with Alternari. (n.d.).
  • Cytotoxic Effects of “25.2% Boscalid + 12.8% Pyraclostrobin” Fungicide - PMC. (n.d.).
  • Collection data and azoxystrobin assessment of EC 50 values (effective... - ResearchGate. (n.d.).
  • Frequency distribution of EC 50 values for boscalid, carbendazim, iprodione, pyrimethanil, fenhexamid and fludioxonil among 302 isolates of Botrytis cinerea collected from different vineyards in Sicily. - ResearchGate. (n.d.).
  • Monitoring and Tracking Changes in Sensitivity to Azoxystrobin Fungicide in Alternaria solani in Wisconsin - APS Journals. (n.d.).
  • Baseline Sensitivity and Control Efficacy of Strobilurin Fungicide Pyraclostrobin Against Sclerotium rolfsii - PubMed. (2021, November 15).
  • Baseline Sensitivity of Pyraclostrobin and Toxicity of SHAM to Sclerotinia sclerotiorum. (2015, January 13).
  • Benzovindiflupyr (CAS Number: 1072957-71-1) | Cayman Chemical. (n.d.).
  • Resistance to Azoxystrobin and Thiophanate-Methyl Is Widespread in Colletotrichum spp. Isolates From the Mid-Atlantic Strawberry Fields | Plant Disease - APS Journals. (2021, September 15).
  • Summary of measured EC 50 (ppm) values and resistance factors (RF) for... - ResearchGate. (n.d.).
  • Impact of Five Succinate Dehydrogenase Inhibitors on DON Biosynthesis of Fusarium asiaticum, Causing Fusarium Head Blight in Wheat - MDPI. (2019, May 15).

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Efficient Synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine

Introduction N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a crucial building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a trifluoromethyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine is a crucial building block in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a trifluoromethyl group, significantly enhances the lipophilicity and metabolic stability of end-products.[2][3][4] The efficient and selective formation of the C-N bond between the pyridine core and the butylamine is a key challenge in its synthesis. This guide provides an in-depth comparison of two prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Through a detailed examination of their mechanisms, experimental protocols, and performance data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific needs.

The Core Transformation: Amination of 2,3-dichloro-5-(trifluoromethyl)pyridine

The central reaction involves the selective mono-amination of 2,3-dichloro-5-(trifluoromethyl)pyridine with n-butylamine. The primary challenge lies in achieving high selectivity for the substitution at the C-2 position over the C-3 position, while minimizing side reactions.

Reaction Scheme:

Catalytic System 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[5] It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[5]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of defined steps.[5][6] The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[7] The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results.[5]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(X)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [Ar(X)Pd(II)L2(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex [Ar(R2N)Pd(II)L2] Amine Coordination->Palladium Amido Complex - HX, - Base Palladium Amido Complex->Pd(0)L2 Product Ar-NR2 Palladium Amido Complex->Product Reductive Elimination Key Steps Ar = Aryl Halide L = Ligand X = Halide R2NH = Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv)[8]

  • n-butylamine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

  • Xantphos (0.04 equiv)[9]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[9]

  • Toluene (anhydrous)

Procedure:

  • To a dry, nitrogen-flushed flask, add Pd(OAc)2, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add 2,3-dichloro-5-(trifluoromethyl)pyridine followed by n-butylamine.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic System 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring high temperatures and stoichiometric amounts of copper.[10] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[11]

Mechanistic Rationale

The traditional Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.[10] The mechanism is thought to proceed through the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide.[12] The resulting Cu(III) intermediate then reductively eliminates the N-aryl amine product, regenerating the active Cu(I) species.[12] The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction by stabilizing the copper intermediates.

Diagram of the Ullmann Condensation Catalytic Cycle

Ullmann_Cycle cluster_legend Legend Cu(I)X Cu(I)X Copper Amide Complex Cu(I)NR2 Cu(I)X->Copper Amide Complex + R2NH, - HX Oxidative Addition Complex Ar(X)Cu(III)NR2 Copper Amide Complex->Oxidative Addition Complex + Ar-X Oxidative Addition Complex->Cu(I)X Product Ar-NR2 Oxidative Addition Complex->Product Reductive Elimination Key Steps Ar = Aryl Halide X = Halide R2NH = Amine

Caption: Catalytic cycle for the Ullmann condensation.

Experimental Protocol: Copper-Catalyzed Synthesis

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • n-butylamine (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

Procedure:

  • To a dry flask, add CuI, L-proline, and potassium carbonate.

  • Add anhydrous DMSO, followed by 2,3-dichloro-5-(trifluoromethyl)pyridine and n-butylamine.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both catalytic systems based on typical laboratory-scale experiments.

Parameter Palladium-Catalyzed Buchwald-Hartwig Amination Copper-Catalyzed Ullmann Condensation
Typical Yield 85 - 95%70 - 85%
Reaction Time 4 - 6 hours12 - 18 hours
Reaction Temperature 100 °C120 °C
Catalyst Loading 2 mol%10 mol%
Ligand XantphosL-proline
Base Sodium tert-butoxidePotassium carbonate
Solvent TolueneDMSO
Cost of Catalyst HighLow
Substrate Scope BroadMore limited
Functional Group Tolerance ExcellentGood

Discussion

The Palladium-catalyzed Buchwald-Hartwig amination demonstrates superior performance in several key areas. It offers higher yields in a significantly shorter reaction time and at a lower reaction temperature. The lower catalyst loading also contributes to its efficiency. Furthermore, palladium-based systems are renowned for their broad substrate scope and excellent tolerance of various functional groups, making them highly versatile for complex molecule synthesis.[5][13] The primary drawback of this method is the higher cost of the palladium catalyst and the specialized phosphine ligands.

In contrast, the Copper-catalyzed Ullmann condensation presents a more cost-effective alternative.[10] While the reaction conditions are generally harsher, requiring higher temperatures and longer reaction times, the lower cost of the copper catalyst and readily available ligands like L-proline make it an attractive option, particularly for large-scale industrial applications.[11] However, the yields are typically lower, and the substrate scope may be more limited compared to the palladium-catalyzed counterpart.[10]

Overall Experimental Workflow

Caption: A flowchart comparing the two synthetic workflows.

Conclusion and Recommendations

Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are viable methods for the synthesis of N-butyl-3-chloro-5-(trifluoromethyl)pyridin-2-amine.

  • For research and development settings , where high efficiency, speed, and broad applicability are paramount, the Palladium-catalyzed Buchwald-Hartwig amination is the recommended choice . Its milder conditions and superior yields often outweigh the higher initial cost of the catalyst.

  • For large-scale industrial production , where cost-effectiveness is a primary driver, the Copper-catalyzed Ullmann condensation presents a compelling alternative . While optimization may be required to maximize yields and reduce reaction times, the significantly lower cost of the catalyst can lead to substantial savings.

Ultimately, the selection of the optimal catalytic system will depend on the specific priorities of the project, including scale, budget, and the chemical complexity of the substrates involved.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

  • Ullmann Reaction. Available at: [Link]

  • Ullmann Reaction - BYJU'S. Available at: [Link]

  • N-Substituted Imines by the Copper-Catalyzed N-Imination of Boronic Acids and Organostannanes with O-Acyl Ketoximes | Organic Letters - ACS Publications. Available at: [Link]

  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction - Semantic Scholar. Available at: [Link]

  • Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles. Available at: [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. Available at: [Link]

  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Available at: [Link]

  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides - ResearchGate. Available at: [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. Available at: [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC. Available at: [Link]

  • CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents.
  • Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination - MDPI. Available at: [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents | Journal of the American Chemical Society. Available at: [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Key Agrochemical Intermediate Supplier in China. Available at: [Link]

  • The Development of Palladium and Cobalt-Catalyzed Methods for the Syntheses of alpha-Trifluoromethyl and Alkyl Amines - DukeSpace. Available at: [Link]

  • The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed - NIH. Available at: [Link]

  • Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction - Chemical Communications (RSC Publishing). Available at: [Link]

  • A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Available at: [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Available at: [Link]

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem. Available at: [Link]

  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available at: [Link]

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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